molecular formula C22H19N7O2 B10937083 3-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10937083
M. Wt: 413.4 g/mol
InChI Key: AFXIWLIHMJBYCH-UHFFFAOYSA-N
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Description

3-METHYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features multiple heterocyclic structures, including imidazole, pyrazole, and isoxazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the individual heterocyclic components, followed by their sequential coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like halides or amines in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-METHYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-METHYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of multiple heterocyclic rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H19N7O2

Molecular Weight

413.4 g/mol

IUPAC Name

3-methyl-N-[4-(2-methylimidazol-1-yl)phenyl]-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H19N7O2/c1-13-20-18(10-19(26-22(20)31-27-13)15-11-24-28(3)12-15)21(30)25-16-4-6-17(7-5-16)29-9-8-23-14(29)2/h4-12H,1-3H3,(H,25,30)

InChI Key

AFXIWLIHMJBYCH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NC4=CC=C(C=C4)N5C=CN=C5C

Origin of Product

United States

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